molecular formula C14H16FN3O B15154373 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B15154373
M. Wt: 261.29 g/mol
InChI Key: AAGXIPDNZIXQPC-UHFFFAOYSA-N
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Description

4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the 1,2,4-oxadiazole ring. The resulting oxadiazole derivative is then subjected to a nucleophilic substitution reaction with piperidine to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards these targets. For example, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, affecting their activity and leading to various biological outcomes .

Comparison with Similar Compounds

4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities. the presence of different substituents can lead to variations in their properties and applications.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced stability and biological activity.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H16FN3O/c15-12-4-2-1-3-11(12)14-17-13(19-18-14)9-10-5-7-16-8-6-10/h1-4,10,16H,5-9H2

InChI Key

AAGXIPDNZIXQPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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